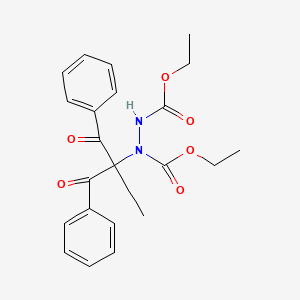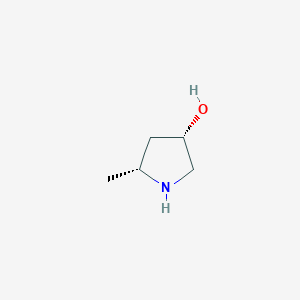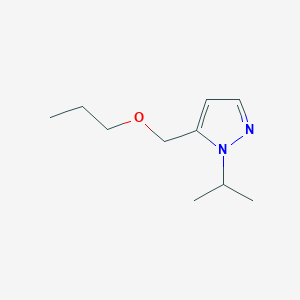
ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EBEWE and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of EBEWE is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to inhibit the growth of certain cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
EBEWE has been shown to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain, inhibit tumor growth, and inhibit the growth of certain microbes. It has also been shown to have a low toxicity profile and to be well-tolerated in animal studies.
実験室実験の利点と制限
EBEWE has several advantages for use in lab experiments. It is relatively easy to synthesize, has a low toxicity profile, and has been extensively studied for its potential applications. However, one limitation of EBEWE is that it may not be suitable for use in certain experiments due to its specific properties and mechanisms of action.
将来の方向性
There are several future directions for the study of EBEWE. One area of interest is the development of EBEWE-based drug delivery systems for the targeted treatment of various diseases. Another area of interest is the study of EBEWE as a potential pesticide for use in agriculture. Additionally, further research is needed to fully understand the mechanisms of action of EBEWE and its potential applications in various fields.
In conclusion, EBEWE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of EBEWE in various fields.
合成法
The synthesis of EBEWE involves the reaction of 2-benzoyl-1-phenylbutan-1-one with ethyl chloroformate and N-(ethoxycarbonyl) amino acetic acid. The reaction is carried out in the presence of a base such as triethylamine and a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified using column chromatography to obtain pure EBEWE.
科学的研究の応用
EBEWE has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, EBEWE has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues.
In agriculture, EBEWE has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests. In material science, EBEWE has been studied for its potential use as a polymer due to its ability to form stable and durable structures.
特性
IUPAC Name |
ethyl N-(2-benzoyl-1-oxo-1-phenylbutan-2-yl)-N-(ethoxycarbonylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-4-23(19(26)17-13-9-7-10-14-17,20(27)18-15-11-8-12-16-18)25(22(29)31-6-3)24-21(28)30-5-2/h7-16H,4-6H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGCSAAEJAJZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)N(C(=O)OCC)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Ethoxycarbonyl)[(ethoxycarbonyl)amino]amino]-2-ethyl-1,3-diphenylpropane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-({7-chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B2555447.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555449.png)


![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2555456.png)
![2-(((2,3-dimethyl-4-oxo-7,8-dihydro-4H-thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)methyl)thio)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2555458.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2555460.png)
![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)
![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)
